Di-(3-benzolazobenzoyl-)peroxid

Catalog No.
S16104436
CAS No.
6606-29-7
M.F
C26H18N4O4
M. Wt
450.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-(3-benzolazobenzoyl-)peroxid

CAS Number

6606-29-7

Product Name

Di-(3-benzolazobenzoyl-)peroxid

IUPAC Name

(3-phenyldiazenylbenzoyl) 3-phenyldiazenylbenzenecarboperoxoate

Molecular Formula

C26H18N4O4

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C26H18N4O4/c31-25(19-9-7-15-23(17-19)29-27-21-11-3-1-4-12-21)33-34-26(32)20-10-8-16-24(18-20)30-28-22-13-5-2-6-14-22/h1-18H

InChI Key

YGRMZFPPHJGLQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)OOC(=O)C3=CC(=CC=C3)N=NC4=CC=CC=C4

Di-(3-benzolazobenzoyl-)peroxid is an organic compound characterized by its two benzoyl groups linked through a peroxidic bond. This compound is notable for its structural complexity, which includes multiple aromatic rings that contribute to its unique chemical properties. The presence of azo groups in the structure enhances its stability and reactivity, making it a useful compound in various chemical applications, particularly in polymer chemistry and as a radical initiator.

, primarily involving radical formation. Upon thermal decomposition, it generates free radicals, which can initiate polymerization processes. The mechanism typically involves the cleavage of the peroxidic bond, leading to the formation of two benzoyl radicals:

Di 3 benzolazobenzoyl peroxid2 3 benzoyl +free radicals\text{Di 3 benzolazobenzoyl peroxid}\rightarrow 2\text{ 3 benzoyl }+\text{free radicals}

This radical generation is crucial for initiating reactions with monomers such as styrene, resulting in polymer formation through a chain reaction mechanism .

The synthesis of Di-(3-benzolazobenzoyl-)peroxid typically involves the reaction of benzoyl chloride with sodium azide to form the azo compound, followed by oxidation to introduce the peroxide linkage. The general synthetic route can be summarized as follows:

  • Formation of Azo Compound: React benzoyl chloride with sodium azide to produce 3-benzolazobenzoyl.
  • Peroxidation: Treat the azo compound with hydrogen peroxide or a suitable oxidizing agent to form Di-(3-benzolazobenzoyl-)peroxid.

This method allows for the controlled formation of the peroxidic bond while ensuring high yields of the desired product.

Di-(3-benzolazobenzoyl-)peroxid is primarily used in polymer chemistry as a radical initiator for the polymerization of various monomers, including styrene and acrylates. Its ability to generate free radicals upon thermal decomposition makes it valuable in producing polymers with specific properties. Additionally, it finds applications in:

  • Coatings: Used in formulations for coatings that require rapid curing.
  • Adhesives: Acts as an initiator in adhesive formulations to enhance bonding strength.
  • Composites: Employed in composite materials where controlled polymerization is necessary.

Interaction studies involving Di-(3-benzolazobenzoyl-)peroxid focus on its ability to initiate polymerization reactions and its interactions with various monomers. Research indicates that the efficiency of radical generation can be influenced by factors such as temperature and concentration. Moreover, studies have shown that this compound can interact synergistically with other initiators or additives to enhance polymerization rates and improve material properties .

Di-(3-benzolazobenzoyl-)peroxid shares similarities with several other peroxides and azo compounds but is unique due to its specific structure and reactivity profile. Below is a comparison with some related compounds:

Compound NameStructure TypeUnique Features
Benzoyl peroxidePeroxideCommonly used as a radical initiator; less stable than Di-(3-benzolazobenzoyl-)peroxid.
AzobisisobutyronitrileAzo compoundWidely used as a radical initiator; generates radicals at lower temperatures.
Di-tert-butyl peroxidePeroxideHighly reactive; used in various industrial applications but less selective than Di-(3-benzolazobenzoyl-)peroxid.

Di-(3-benzolazobenzoyl-)peroxid stands out due to its dual azo functionality and enhanced stability compared to simpler peroxides like benzoyl peroxide, making it particularly effective for targeted applications in polymer science.

XLogP3

7.1

Hydrogen Bond Acceptor Count

8

Exact Mass

450.13280507 g/mol

Monoisotopic Mass

450.13280507 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-15-2024

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